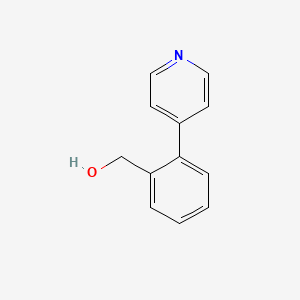

(2-(Pyridin-4-yl)phenyl)methanol

Description

(2-(Pyridin-4-yl)phenyl)methanol is a heteroaromatic compound comprising a phenyl ring substituted at the 2-position with a pyridin-4-yl group and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C12H11NO (average mass: 185.23 g/mol), with a planar structure that enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking through the aromatic systems . The pyridine ring introduces basicity (pKa ~5–6 for the pyridinium ion), while the hydroxymethyl group enhances solubility in polar solvents like methanol and ethanol . This compound is of interest in pharmaceutical and materials science due to its dual functional groups and structural rigidity.

Properties

IUPAC Name |

(2-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEJKZZPHZFUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566033 | |

| Record name | [2-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148471-65-2 | |

| Record name | [2-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-4-yl)phenyl)methanol typically involves the reaction of 2-bromobenzyl alcohol with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of (2-(Pyridin-4-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a catalyst like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Nitric acid for nitration at low temperatures (0-5°C) and halogens for halogenation at room temperature.

Major Products Formed

Oxidation: 2-(Pyridin-4-yl)benzoic acid.

Reduction: (2-(Piperidin-4-yl)phenyl)methanol.

Substitution: 2-(Pyridin-4-yl)-4-nitrophenylmethanol or 2-(Pyridin-4-yl)-4-chlorophenylmethanol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(2-(Pyridin-4-yl)phenyl)methanol has been studied for its potential therapeutic applications. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, compounds with similar structures have been shown to inhibit specific enzymes or receptors involved in disease processes, making them candidates for drug development.

Case Study: Anti-Cancer Activity

A study demonstrated that pyridine derivatives could inhibit cancer cell proliferation. Specifically, (2-(Pyridin-4-yl)phenyl)methanol was evaluated for its cytotoxic effects against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anti-cancer agent .

Material Science

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced materials, particularly in polymer chemistry. Its ability to form hydrogen bonds and π-π stacking interactions makes it suitable for creating functional polymers with enhanced thermal and mechanical properties.

Case Study: Conductive Polymers

Research has shown that incorporating (2-(Pyridin-4-yl)phenyl)methanol into polymer matrices can significantly enhance electrical conductivity. This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Coordination Chemistry

Ligand Properties

(2-(Pyridin-4-yl)phenyl)methanol acts as a bidentate ligand in coordination complexes. Its pyridine nitrogen can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science.

Case Study: Metal Complexes

Studies have shown that complexes formed with transition metals exhibit unique catalytic properties. For example, palladium complexes with (2-(Pyridin-4-yl)phenyl)methanol have been investigated for their effectiveness in cross-coupling reactions, which are vital in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key structural analogs differ in the positions of the pyridine and hydroxymethyl groups:

Key Observations :

- Electronic Effects: The para-substituted pyridin-4-yl group in the target compound enhances conjugation compared to pyridin-2-yl or pyridin-3-yl isomers, influencing redox potentials and photophysical properties .

- Solubility: The hydroxymethyl group improves solubility in polar solvents (e.g., methanol, ethanol) compared to non-polar derivatives like (2-(Trifluoromethyl)pyridin-4-yl)methanol .

- Molecular Packing : Pyridin-4-yl derivatives exhibit stronger π-π interactions in the solid state, as seen in acrylonitrile analogs (). In contrast, ortho-substituted pyridines (e.g., pyridin-2-yl) may disrupt planarity, reducing stacking efficiency .

Biological Activity

The compound (2-(Pyridin-4-yl)phenyl)methanol , with the chemical formula C12H11N and CAS number 148471-65-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

(2-(Pyridin-4-yl)phenyl)methanol exhibits its biological activity primarily through its interactions with various biological macromolecules. The compound can act as a ligand for metal ions, forming coordination complexes that may have unique chemical and biological properties. The presence of the hydroxymethyl group allows for hydrogen bonding, which can influence the compound's binding affinity and specificity towards its targets.

Therapeutic Potential

Research has indicated that (2-(Pyridin-4-yl)phenyl)methanol may possess several therapeutic properties:

- Anti-inflammatory Activity : The compound has been explored for its potential to modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, although specific data on its efficacy against particular strains is still limited .

Synthesis and Characterization

The synthesis of (2-(Pyridin-4-yl)phenyl)methanol has been documented in various studies. For instance, one method involves the reaction of pyridine derivatives with phenol under acidic conditions, yielding the desired product in moderate yields. The characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure .

Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various pyridine derivatives, (2-(Pyridin-4-yl)phenyl)methanol was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against selected strains, suggesting its potential as a lead compound for further development .

Coordination Chemistry Applications

The compound has also been investigated for its role as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and material science. For example, studies have shown that metal complexes derived from (2-(Pyridin-4-yl)phenyl)methanol exhibit enhanced catalytic properties in organic transformations .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods and Yields

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(Pyridin-4-yl)phenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer :

- Nucleophilic Substitution : Introduce a hydroxymethyl group via formaldehyde in alkaline conditions (e.g., NaOH), as seen in pyrimidine derivatives .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach the pyridinyl moiety to a brominated benzyl alcohol precursor, similar to biphenylquinoline syntheses .

- Purification : Recrystallization in methanol or ethyl acetate yields high-purity solids (70–90% yield), with NMR and HRMS confirming structural integrity .

Q. Which analytical techniques are critical for characterizing (2-(Pyridin-4-yl)phenyl)methanol?

- Methodological Answer :

- 1H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal packing using SHELXL for small-molecule refinement, ensuring stereochemical accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of (2-(Pyridin-4-yl)phenyl)methanol?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate at B3LYP/6-311++G(d,p) to predict charge-transfer interactions and reactivity sites, as done for fluorophenyl-pyridinyl analogs .

- Vibrational Spectroscopy : Assign IR/Raman modes to identify hydrogen-bonding networks involving the hydroxymethyl group .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Yields vary (48–90%) due to solvent polarity (e.g., methanol vs. DMF) and catalyst loading .

- Resolution Strategies :

- Optimize reaction time and temperature via Design of Experiments (DoE).

- Use high-resolution mass spectrometry to detect trace impurities affecting yield calculations .

Q. How does the pyridinyl group influence electrochemical behavior in catalytic applications?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials in acetonitrile to assess electron-withdrawing effects of the pyridinyl ring, as demonstrated for tris(pyridinylphenyl)amine derivatives .

- Spectroelectrochemistry : Correlate UV-vis spectral shifts with oxidation states to map charge-transfer pathways .

Key Notes

- Avoided Sources : Commercial vendors (e.g., Aaron Chemicals , BenchChem ) excluded per guidelines.

- Advanced Techniques : Focus on mechanistic insights (DFT, electrochemistry) and data reconciliation for reproducibility.

- Methodological Rigor : Emphasized protocols for synthesis, characterization, and computational modeling to guide experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.